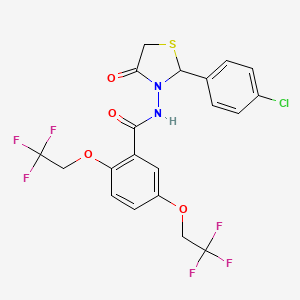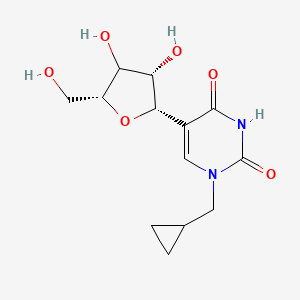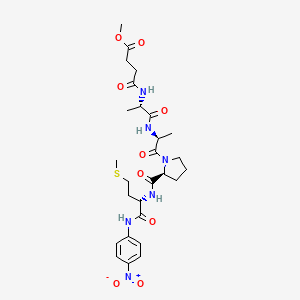
Cathepsin G substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cathepsin G is a serine protease enzyme predominantly found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. It plays a crucial role in the immune system by regulating inflammatory responses and participating in the degradation of extracellular matrix proteins. The substrate specificity of Cathepsin G is dual, combining trypsin and chymotrypsin-like properties, allowing it to cleave peptide bonds formed by the carboxyl group of both positively charged and aromatic amino acid residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cathepsin G substrates often involves combinatorial chemistry methods. For instance, a tetrapeptide library can be deconvoluted, where 5-amino-2-nitrobenzoic acid serves as a chromophore attached at the C-terminus. This yields active sequences such as Phe-Val-Thr-Tyr-Anb 5,2 -NH2. Further modifications can be made by replacing specific amino acids to enhance substrate specificity .
Industrial Production Methods: Industrial production of Cathepsin G substrates typically involves the purification of the enzyme from human sources, such as purulent human sputum, through salt fractionation, ion exchange, and affinity chromatographies. The purified enzyme is then supplied as a salt-free, lyophilized powder .
Analyse Chemischer Reaktionen
Types of Reactions: Cathepsin G substrates undergo various types of reactions, including hydrolysis, where the enzyme cleaves peptide bonds within proteins. This proteolytic activity is crucial for the degradation of extracellular matrix proteins and the activation of other proteases .
Common Reagents and Conditions: Common reagents used in reactions involving Cathepsin G substrates include chromogenic substrates that allow for the quantitative measurement of the enzyme’s activity. These reactions are typically carried out under physiological conditions to mimic the natural environment of the enzyme .
Major Products: The major products formed from these reactions are smaller peptide fragments resulting from the cleavage of the original substrate. These fragments can then participate in further biochemical processes, such as immune cell signaling and pathogen clearance .
Wissenschaftliche Forschungsanwendungen
Cathepsin G substrates have a wide range of scientific research applications, including:
Chemistry: Used to study the specificity and activity of serine proteases.
Biology: Investigated for their role in immune cell signaling and pathogen clearance.
Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting protease activity.
Wirkmechanismus
Cathepsin G exerts its effects through its proteolytic activity, cleaving peptide bonds within proteins. This activity is regulated by the enzyme’s substrate specificity, which allows it to target specific peptide sequences. The enzyme’s activity can modulate chemotaxis, intercellular interactions, and the activation of the local renin-angiotensin system of granulocytes. Additionally, Cathepsin G can initiate apoptosis and participate in antigen presentation, contributing to both innate and adaptive immune responses .
Vergleich Mit ähnlichen Verbindungen
Cathepsin G shares similarities with other serine proteases, such as neutrophil elastase and protease 3. its dual substrate specificity and ability to cleave both positively charged and aromatic amino acid residues make it unique. Similar compounds include:
Neutrophil Elastase: Another serine protease involved in the degradation of extracellular matrix proteins.
Protease 3: A serine protease with similar functions in immune cell regulation and pathogen clearance.
Cathepsin G’s unique substrate specificity and its role in both pro-inflammatory and anti-inflammatory processes distinguish it from these related enzymes .
Eigenschaften
Molekularformel |
C27H38N6O9S |
|---|---|
Molekulargewicht |
622.7 g/mol |
IUPAC-Name |
methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/C27H38N6O9S/c1-16(28-22(34)11-12-23(35)42-3)24(36)29-17(2)27(39)32-14-5-6-21(32)26(38)31-20(13-15-43-4)25(37)30-18-7-9-19(10-8-18)33(40)41/h7-10,16-17,20-21H,5-6,11-15H2,1-4H3,(H,28,34)(H,29,36)(H,30,37)(H,31,38)/t16-,17-,20-,21-/m0/s1 |
InChI-Schlüssel |
LUUQUDLEABXXQL-USNOLKROSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


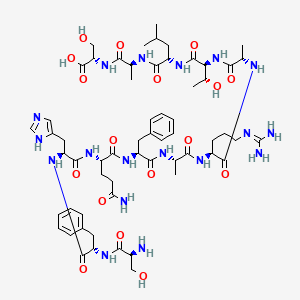
![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]imidazole-4-carboxylic acid](/img/structure/B12388801.png)
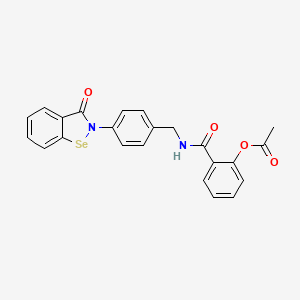
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
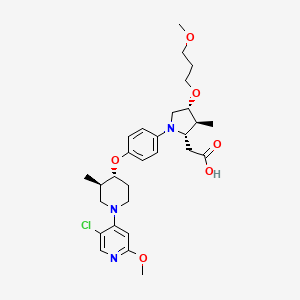

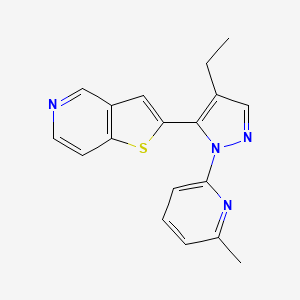
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)

